molecular formula C20H17ClF4N4O4S B1665833 阿瓦加他 CAS No. 1146699-66-2

阿瓦加他

货号 B1665833
CAS 编号: 1146699-66-2
分子量: 576.4 g/mol
InChI 键: MKQKPLQMNCXTJE-VEZQGTPESA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Avagacestat was rapidly absorbed, had a terminal elimination half-life of 38–65 hours, and reached a steady-state concentration by day 10 of daily dosing . Exposure in young subjects increased in proportion to dose .


Molecular Structure Analysis

The molecular formula of Avagacestat is C20H17ClF4N4O4S . It belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .


Chemical Reactions Analysis

Avagacestat is a γ-secretase inhibitor that selectively inhibits amyloid β (Aβ) synthesis in cell culture and animal models . It has been reported to have 137-fold selectivity for APP over Notch in cell culture, and to robustly reduce CSF Aβ levels without causing Notch-related toxicity in rats and dogs .


Physical And Chemical Properties Analysis

Avagacestat is a small molecule with a molecular weight of 520.88 g/mol . It has a chemical formula of C20H17ClF4N4O4S .

科学研究应用

阿尔茨海默病的治疗和淀粉样蛋白-β 调节

阿瓦加他是一种 γ-分泌酶抑制剂,因其在治疗阿尔茨海默病 (AD) 中的潜力而被广泛研究。它通过选择性抑制淀粉样蛋白 β (Aβ) 合成起作用,这是 AD 病理学的标志。研究表明,阿瓦加他可迅速降低脑脊液 (CSF) 中 Aβ 肽的浓度,表明其在降低大脑淀粉样蛋白水平(AD 的核心特征)方面有效。这些发现突出了阿瓦加他通过淀粉样蛋白调节潜在地改变阿尔茨海默病进展的作用 (Tong et al., 2012), (Dockens et al., 2012), (Tong et al., 2013).

药代动力学和药效学

阿瓦加他的药代动力学和药效学特性一直是研究的重要重点。研究表明,阿瓦加他耐受性良好,口服后其浓度迅速达到峰值,随后呈双相下降。这种药代动力学特征支持其在 AD 治疗中进一步临床开发的适用性 (Tong et al., 2012), (Tong et al., 2013).

临床试验中的安全性与耐受性

临床试验广泛探讨了阿瓦加他的安全性和耐受性,尤其是在阿尔茨海默病的背景下。据观察,较低剂量的阿瓦加他耐受性较好,不良反应最小。然而,较高剂量显示出认知恶化的趋势,突出了在临床使用中剂量管理的重要性 (Coric et al., 2012).

生物标志物和脑萎缩的探索性研究

阿瓦加他已成为研究其对 AD 相关生物标志物影响的研究的一部分,尤其是在前驱阶段。研究发现,与安慰剂相比,阿瓦加他治疗可导致更大的脑容量损失,这是一个需要进一步研究的矛盾结果。这些研究对于了解该药物的机制及其对 AD 患者脑结构的潜在长期影响至关重要 (Coric et al., 2015).

药理和生化研究

阿瓦加他的作用机制已通过药理和生化研究进一步阐明。研究表明,阿瓦加他直接与 presenilin-1 N 末端片段结合,这是 γ-分泌酶复合物中的关键成分。这种结合证实了其作为非选择性 γ-分泌酶抑制剂的作用,提供了对其在阿尔茨海默病背景下的潜在治疗作用和局限性的见解 (Crump et al., 2012).

用于研究目的的合成和标记

阿瓦加他的开发还包括合成碳-14 和稳定同位素标记的版本。这些形式对于进行人体吸收、分布、代谢和排泄研究至关重要。它们还作为生物分析测定中的标准品,以准确量化生物样品中药物的浓度,进一步了解其药代动力学和药效学 (Burrell et al., 2014).

靶点参与和系统药理学

关于阿瓦加他的研究包括对其靶点参与的研究,尤其是在阿尔茨海默病的背景下。已经开发了系统药理学模型来模拟其对不同物种淀粉样蛋白-β 产生和分布的影响。这些模型有助于预测脑药效学并优化治疗剂量的剂量方案 (Karelina et al., 2017).

安全和危害

Avagacestat is toxic and can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

未来方向

While broad γ-secretase inhibitors like Avagacestat were found to be ineffective, researchers are focusing on developing γ-secretase modulators, which aim to only tweak the enzyme’s processing of APP while sparing its relationship with other substrates . The data from the Avagacestat trial is being used to aid in the design of future trials .

属性

IUPAC Name

(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF4N4O4S/c21-14-3-5-15(6-4-14)34(31,32)29(17(18(26)30)7-8-20(23,24)25)10-13-2-1-12(9-16(13)22)19-27-11-33-28-19/h1-6,9,11,17H,7-8,10H2,(H2,26,30)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAOPVUAMONVLA-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)C(CCC(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)C3=NOC=N3)F)[C@H](CCC(F)(F)F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF4N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150811
Record name Avagacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avagacestat

CAS RN

1146699-66-2
Record name Avagacestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146699662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avagacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avagacestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVAGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ44WWY45Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Avagacestat
Reactant of Route 2
Reactant of Route 2
Avagacestat
Reactant of Route 3
Reactant of Route 3
Avagacestat
Reactant of Route 4
Reactant of Route 4
Avagacestat
Reactant of Route 5
Reactant of Route 5
Avagacestat
Reactant of Route 6
Reactant of Route 6
Avagacestat

Citations

For This Compound
1,230
Citations
G Tong, JS Wang, O Sverdlov, SP Huang… - Clinical …, 2012 - Elsevier
… before avagacestat administration and up to 72 hours after dosing. RESULTS: Avagacestat … Avagacestat was well tolerated at single oral doses up to 800 mg, with a biphasic effect on …
Number of citations: 87 www.sciencedirect.com
CF Albright, RC Dockens, JE Meredith, RE Olson… - … of Pharmacology and …, 2013 - ASPET
… in cell culture, we identified doses of avagacestat that reduce CSF Aβ levels without causing … of avagacestat for APP over Notch cleavage, supporting further evaluation of avagacestat …
Number of citations: 76 jpet.aspetjournals.org
G Tong, L Castaneda, JS Wang, O Sverdlov… - Clinical drug …, 2012 - Springer
… Avagacestat is a selective γ-secretase inhibitor in development for the treatment of AD. The primary objective of this study was to assess the effects of single oral doses of avagacestat …
Number of citations: 44 link.springer.com
V Coric, S Salloway, CH van Dyck, B Dubois… - JAMA …, 2015 - jamanetwork.com
… to avagacestat and 131 to placebo; an additional 102 participants were observed in an untreated observational cohort. Avagacestat … were observed with avagacestat. Serious adverse …
Number of citations: 243 jamanetwork.com
V Coric, CH Van Dyck, S Salloway… - Archives of …, 2012 - jamanetwork.com
… 50-mg doses of avagacestat were comparable with placebo but … Avagacestat dosed at 25 and 50 mg daily was relatively well … tolerability dose range for future avagacestat studies in AD. …
Number of citations: 407 jamanetwork.com
R Dockens, JS Wang, L Castaneda, O Sverdlov… - Clinical …, 2012 - Springer
… Avagacestat was rapidly absorbed, had a terminal elimination half-life of 38–65 h, and … a higher maximum plasma concentration for avagacestat. Doses of avagacestat >50 mg/day …
Number of citations: 50 link.springer.com
FJ Simutis, TP Sanderson, GD Pilcher… - Toxicological …, 2018 - academic.oup.com
… Avagacestat was clinically well tolerated in rats when administered orally for 1 month at doses up to 100 mg/kg/day. The primary avagacestat-… toxicity study, avagacestat was clinically …
Number of citations: 9 academic.oup.com
G Tong, JS Wang, O Sverdlov… - British Journal of …, 2013 - Wiley Online Library
… receiving avagacestat and placebo. No dose limiting gastrointestinal effects of avagacestat … CONCLUSIONS The favourable safety profile and pharmacokinetic effects of avagacestat in …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
R Dockens, E Chung, O Sverdlov, H Soares… - Alzheimer's & …, 2012 - researchgate.net
Background: Avagacestat is a selective g-secretase inhibitor being assessed for the treatment of Alzheimer’s Disease. The current study was designed to assess the safety and …
Number of citations: 7 www.researchgate.net
FJ Simutis, TP Sanderson, GD Pilcher… - Toxicological …, 2019 - academic.oup.com
Avagacestat, a gamma (γ)-secretase inhibitor that was in development for treatment of Alzheimer’s disease, produced ovarian granulosa-thecal cell tumors in rats and dogs and a …
Number of citations: 1 academic.oup.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。